molecular formula C11H13ClN4O B8388903 6-chloro-2-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

6-chloro-2-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No.: B8388903
M. Wt: 252.70 g/mol
InChI Key: SGVQCLQGWDCDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a useful research compound. Its molecular formula is C11H13ClN4O and its molecular weight is 252.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

6-chloro-2-methyl-9-(oxan-2-yl)purine

InChI

InChI=1S/C11H13ClN4O/c1-7-14-10(12)9-11(15-7)16(6-13-9)8-4-2-3-5-17-8/h6,8H,2-5H2,1H3

InChI Key

SGVQCLQGWDCDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CN2C3CCCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-2-methyl-9H-purine (9.45 g, 56 mmol, the material from Step 2) was suspended in DCM (100 mL) and p-toluenesulfonic acid (Acros Organics, Geel, Belgium, 12% in acetic acid, 0.90 mL, 5.6 mmol) and 2,3-dihydropyran (6.6 mL, 73 mmol) were added. The reaction flask was fitted with a reflux condenser and placed in a preheated oil bath (50° C.) and stirred under nitrogen for 30 minutes. Then, the reaction was cooled to room temperature and stirred overnight. After stirring overnight, the reaction was diluted with DCM and treated with saturated sodium bicarbonate (75 mL). The layers were separated, and the aqueous phase was extracted with DCM. The organic extracts were combined, dried over sodium sulfate, filtered, concentrated, and dried under high vacuum at 45° C. (in a water bath) and then at room temperature and then at 60° C. and finally at room temperature again to afford 6-chloro-2-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (13.73 g, 97% over 3 steps). MS (ESI pos. ion) m/z: 253. Calculated exact mass for C11H13ClN4O: 252. 1H NMR (CDCl3, 400 MHz) δ 8.26 (s, 1H), 5.78 (d, J=10.56 Hz, 1H), 4.19 (d, J=11.93 Hz, 1H), 3.84-3.76 (m, 1H), 2.80 (s, 3H), 2.20-1.96 (m, 3H), 1.89-1.64 (m, 3H).
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0.9 mL
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6.6 mL
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75 mL
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100 mL
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